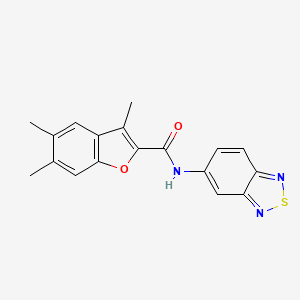
N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, researchers explore its potential as a therapeutic agent. In industry, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be compared with other benzothiadiazole derivatives, such as N-(2,1,3-benzothiadiazol-5-yl)-4-phenyl-1-piperazinecarbothioamide and N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide. These compounds share similar structural features but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties .
Properties
Molecular Formula |
C18H15N3O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2S/c1-9-6-13-11(3)17(23-16(13)7-10(9)2)18(22)19-12-4-5-14-15(8-12)21-24-20-14/h4-8H,1-3H3,(H,19,22) |
InChI Key |
LZZNJBMPUURSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


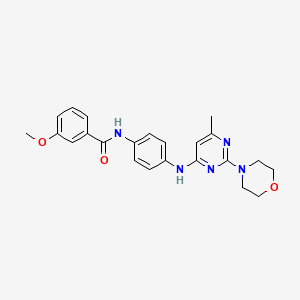
![1-(4-Ethylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11313445.png)
![1-(3,5-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313447.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313449.png)
![3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11313456.png)
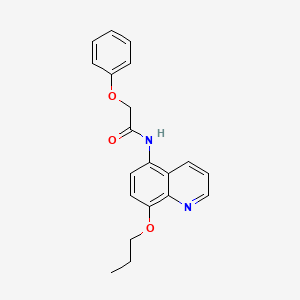
![2-[(3-methylbenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11313463.png)
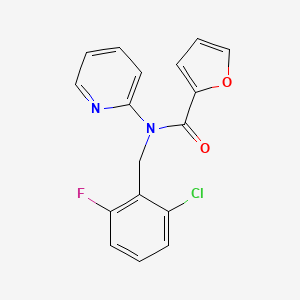
![propyl 4-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11313476.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11313481.png)
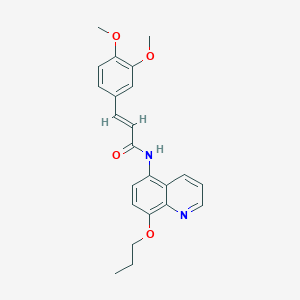
![N-(3-Chloro-4-fluorophenyl)-5-[3-(ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11313484.png)
![2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11313488.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11313495.png)
